molecular formula C14H11Cl2N5O2 B11486621 N-(2-chlorobenzyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-chlorobenzyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486621
M. Wt: 352.2 g/mol
InChI Key: IZIOCYZDXGVSIM-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-1H-pyrazole with a suitable aldehyde to form an intermediate, which is then reacted with 2-chlorobenzylamine and an appropriate oxadiazole precursor under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole moieties, known for their diverse biological activities.

    Oxadiazole Derivatives: Other oxadiazole-based compounds, often used in medicinal chemistry for drug development.

Uniqueness

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H11Cl2N5O2

Molecular Weight

352.2 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[(4-chloropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H11Cl2N5O2/c15-10-6-18-21(7-10)8-12-19-14(23-20-12)13(22)17-5-9-3-1-2-4-11(9)16/h1-4,6-7H,5,8H2,(H,17,22)

InChI Key

IZIOCYZDXGVSIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)Cl

Origin of Product

United States

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